molecular formula C21H22Cl2N2O4 B2927209 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921563-49-7

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Número de catálogo: B2927209
Número CAS: 921563-49-7
Peso molecular: 437.32
Clave InChI: RVUDOLQRNBDVOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a structurally complex molecule featuring a benzoxazepin core fused with a dichlorophenoxy-acetamide moiety. Benzoxazepins are heterocyclic systems known for their conformational flexibility and pharmacological relevance, particularly in central nervous system (CNS) and anti-inflammatory targets . The ethyl and dimethyl substituents on the benzoxazepin ring may influence steric interactions and solubility.

Propiedades

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4/c1-4-25-16-7-6-14(10-18(16)29-12-21(2,3)20(25)27)24-19(26)11-28-17-8-5-13(22)9-15(17)23/h5-10H,4,11-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDOLQRNBDVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Benzoxazepin vs. Hexan/Oxazinan Cores

  • Target Compound : The benzoxazepin core (a fused 7-membered oxazepine and benzene ring) provides rigidity and planar geometry, which may favor interactions with enzymes or receptors requiring flat binding surfaces.
  • Compounds (e–o): These feature hexan chains (e.g., 1,6-diphenylhexan) or oxazinan cores (e.g., 1,3-oxazinan in compound h).

Pyrazol vs. Benzoxazepin Cores

  • Compound: The pyrazol ring in 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a 5-membered aromatic system with two adjacent nitrogen atoms.

Substituent Effects

Compound Substituent on Aromatic Ring Key Functional Groups Potential Impact on Properties
Target Compound 2,4-Dichlorophenoxy Acetamide, ethyl, dimethyl Enhanced lipophilicity, metabolic stability
(e) 2,6-Dimethylphenoxy Amide, hydroxy, amino Reduced steric hindrance, increased solubility
2,4-Dichlorophenyl Pyrazol, phenyl Higher aromaticity, potential for CNS activity
  • Chlorine vs. Methyl Substituents: The 2,4-dichloro substitution in the target compound and ’s analog introduces strong electron-withdrawing effects, which may improve membrane permeability compared to the 2,6-dimethylphenoxy group in compounds. However, methyl groups () could reduce toxicity risks associated with halogenated aromatics .

Stereochemical Considerations

  • Compounds : Several analogs (e.g., m, n, o) exhibit explicit stereochemistry (S/R configurations), which is critical for chiral recognition in biological systems. For example, compound m’s (R)-configuration at the butanamide chain may optimize binding to proteases or kinases .
  • Target Compound : Stereochemical details are unspecified in the provided data, but the benzoxazepin’s tetrahydro configuration (2,3,4,5-tetrahydro) suggests a defined chair-like conformation that could restrict rotational freedom compared to flexible hexan chains .

Pharmacological Implications (Inferred from Structural Features)

The dichlorophenoxy group may target inflammatory pathways (e.g., COX-2 inhibition).

Analogs: The hexan/oxazinan cores and amino/hydroxy substituents in compounds e–g suggest protease inhibition (e.g., HIV-1 protease) or antibacterial activity.

Compound : The pyrazol-dichlorophenyl structure aligns with NSAID-like anti-inflammatory agents (e.g., celecoxib analogs) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.